4-Methylidenenonan-3-one
Description
4-Methylidenenonan-3-one is a branched-chain ketone characterized by a methylidene group (CH₂=C) at the fourth carbon and a ketone functional group at the third position of a nine-carbon chain. Its IUPAC name defines its structure as CH₂=C(CH₂)₅CO.
Properties
CAS No. |
88226-51-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methylidenenonan-3-one |
InChI |
InChI=1S/C10H18O/c1-4-6-7-8-9(3)10(11)5-2/h3-8H2,1-2H3 |
InChI Key |
RSXVYVFBCPEHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidenenonan-3-one can be achieved through several methods. One common approach involves the aldol condensation of nonanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the methylidene group.
Industrial Production Methods
In an industrial setting, the production of 4-Methylidenenonan-3-one may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced purification techniques such as distillation and chromatography ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methylidenenonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylidenenonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylidenenonan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The methylidene group can participate in electrophilic addition reactions, leading to the formation of new chemical bonds. These interactions can influence metabolic pathways and other biological processes.
Comparison with Similar Compounds
Limitations and Contradictions
- Absence of Direct Data: None of the evidence explicitly discusses 4-Methylidenenonan-3-one, requiring extrapolation from analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
